n'-Demethyldauricine iodide
Description
Current Research Landscape and Gaps Pertaining to n'-Demethyldauricine Iodide
The current research landscape for n'-Demethyldauricine is primarily focused on its potential as an anticancer agent. Studies have explored its ability to induce a specific form of programmed cell death known as autophagy, particularly in cancer cells that are resistant to conventional apoptosis-inducing therapies. nih.gov Research has delved into the molecular pathways it affects, highlighting its role in calcium mobilization and the subsequent activation of signaling cascades that lead to autophagic cell death. nih.govacs.org
However, significant gaps in the research remain. While the induction of autophagy is a key finding, the full spectrum of its molecular targets is not completely understood. The research is heavily concentrated on in vitro cell line models, and there is a scarcity of in vivo studies to validate these findings in more complex biological systems. nih.gov Furthermore, comprehensive research into its metabolic fate and pharmacokinetic profile is limited, which is a critical step in evaluating its potential for further development. nih.gov The specific influence of the iodide salt form on its biological activity, beyond solubility, has not been a focus of published research.
Significance of this compound in Modern Chemical Biology and Drug Discovery Research
The significance of n'-Demethyldauricine in chemical biology and drug discovery lies in its unique mechanism of action. Its ability to induce autophagic cell death makes it a valuable tool for studying the intricate processes of autophagy and its role in cancer biology. nih.govresearchgate.net For drug discovery, it represents a promising lead compound for the development of new anticancer therapies, especially for apoptosis-resistant tumors. nih.gov
The compound's activity provides a basis for structure-activity relationship (SAR) studies, where chemists can synthesize and test new derivatives to optimize potency and selectivity, and to better understand the chemical features essential for its biological effects. researchgate.net The exploration of natural product derivatives like n'-Demethyldauricine is a crucial aspect of modern drug discovery, often providing novel chemical scaffolds and mechanisms of action that are distinct from those of synthetic compound libraries. ontosight.ai
Detailed Research Findings
Academic investigations have revealed specific cellular and molecular effects of n'-Demethyldauricine. A key area of study has been its impact on cancer cells, particularly its ability to trigger autophagic cell death.
One of the primary mechanisms identified is the mobilization of intracellular calcium. nih.gov Research has shown that n'-Demethyldauricine treatment leads to an increase in cytosolic calcium levels in cancer cells. nih.gov This increase is a critical trigger for the downstream signaling events that initiate autophagy.
The table below summarizes key research findings on the biological effects of n'-Demethyldauricine from various studies.
| Research Focus | Key Finding | Investigated Cell Lines | Reference |
| Anticancer Activity | Induces autophagic cell death in apoptosis-defective cells. | HeLa, MEFs | nih.gov |
| Mechanism of Action | Mobilizes cytosolic calcium, leading to the activation of the CaMKKβ-AMPK-mTOR signaling pathway. | HeLa | nih.govresearchgate.net |
| Molecular Effects | Induces the formation of autophagosomes and autolysosomes. | HeLa | nih.gov |
| Gene Expression | Up-regulates autophagy-related genes. | HeLa | nih.gov |
These findings underscore the potential of n'-Demethyldauricine as a tool for studying autophagy and as a starting point for the development of novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-2-iodo-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41IN2O6/c1-39-14-12-25-19-34(42-2)36(44-4)21-28(25)30(39)17-24-8-11-32(41)33(18-24)46-27-9-6-23(7-10-27)16-31-29-22-37(45-5)35(43-3)20-26(29)13-15-40(31)38/h6-11,18-22,30-31,41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNETBWHIAXNS-FIRIVFDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5I)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5I)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41IN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Elucidation of N Demethyldauricine Iodide
Advanced Synthetic Pathways and Methodologies for n'-Demethyldauricine Iodide
The synthesis of this compound is not typically approached via a total synthesis from simple precursors due to the complexity of the bisbenzylisoquinoline scaffold. Instead, a semi-synthetic route starting from the naturally abundant dauricine (B190908) is the more feasible pathway. This process involves the targeted chemical modification of the parent alkaloid.
Stereoselective Synthesis Approaches
The stereochemistry of this compound is directly inherited from its natural precursor, (+)-dauricine, which possesses two defined chiral centers at C-1 and C-1'. The primary synthetic challenge, therefore, is not the creation of these stereocenters but their retention during chemical modification, specifically through regioselective demethylation.
The parent compound, dauricine, features two tertiary amine groups (N-2 and N-2'), each bearing a methyl group. The synthesis of this compound requires the selective removal of the methyl group at the N-2' position. While biological systems, such as rat gut microbiota and liver microsomes, can perform such N-demethylation reactions on dauricine and related alkaloids, chemical methods require carefully chosen reagents to achieve regioselectivity. mdpi.commdpi.comfrontiersin.org
A plausible synthetic sequence would involve:
Isolation of (+)-Dauricine: The starting material is obtained from natural sources like the rhizome of Menispermum dauricum. researchgate.net
Regioselective N-Demethylation: This is the most critical step. Achieving selectivity between the two N-methyl groups is challenging. Methodologies for N-demethylation of tertiary amines, such as the Von Braun reaction (using BrCN) or reactions with chloroformate reagents (e.g., α-chloroethyl chloroformate), would need to be optimized to favor reaction at the N-2' position. The inherent electronic and steric differences between the environments of N-2 and N-2' might allow for a degree of selectivity.
Formation of the Iodide Salt: Following successful demethylation to yield n'-demethyldauricine, the resulting secondary amine is treated with an alkyl iodide, typically methyl iodide (CH₃I). nih.govgoogle.com This reaction proceeds via a standard Sₙ2 pathway, where the nitrogen atom acts as a nucleophile, attacking the methyl iodide to form the quaternary ammonium (B1175870) iodide salt. This final step does not affect the existing stereocenters.
Novel Reagent Systems in this compound Synthesis
Modern synthetic organic chemistry offers a range of reagents that could potentially be applied to the synthesis of this compound with greater efficiency and selectivity.
For the crucial N-demethylation step, newer methodologies could supplant classical reagents. For instance, photoredox catalysis has emerged as a powerful tool for C-N bond cleavage under mild conditions. A properly designed catalytic system could potentially exploit subtle electronic differences between the two nitrogen centers to achieve regioselective demethylation.
In the context of forming the final iodide salt, while methyl iodide is standard, other novel iodinating agents could be considered, although they are less common for simple quaternization. Hypervalent iodine reagents, for example, are versatile compounds used in a wide array of chemical transformations, though their direct application for this specific N-alkylation is not conventional. dovepress.com The use of ionic liquids as both solvent and reagent for nucleophilic substitution offers a green and efficient alternative for converting precursors into alkyl iodides, a strategy that could be adapted for specific transformations within the synthesis. organic-chemistry.org
Comprehensive Structural Confirmation Techniques for this compound (excluding basic compound identification)
Confirming the structure of a complex molecule like this compound requires a suite of advanced analytical techniques that go beyond simple identification to define the precise molecular architecture and absolute stereochemistry.
Advanced Spectroscopic Characterization for Elucidation of Molecular Architecture
Spectroscopic methods are essential for verifying the successful synthesis and confirming the exact structure of the target compound. The analysis would rely heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments would be required to unambiguously assign the structure. nih.govnih.gov
¹H and ¹³C NMR: These experiments would confirm the presence of the bisbenzylisoquinoline core. Key indicators for the successful synthesis would be the disappearance of one of the N-methyl signals present in the parent dauricine spectrum and the appearance of new signals corresponding to the N'-H proton and the additional N'-methyl group of the quaternary ammonium salt. researchgate.net
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the isoquinoline (B145761) and benzyl (B1604629) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool here. It reveals long-range (2-3 bond) correlations between protons and carbons. This would be used to definitively confirm the site of demethylation by observing correlations between the remaining N-methyl protons and their adjacent carbons, and similarly for the newly installed methyl group on the quaternary nitrogen.
Expected Key NMR Data Distinguishing Dauricine from this compound
| Nucleus | Dauricine (Approx. δ) | This compound (Expected Approx. δ) | Rationale for Change |
|---|---|---|---|
| ¹H NMR | |||
| N-CH₃ | ~2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) | Signal for N-2 methyl remains. |
| N'-CH₃ | ~2.3 ppm (s, 3H) | Signal absent | Demethylation at N'-2'. |
| N'⁺-(CH₃)₂ | Signal absent | ~3.1-3.5 ppm (s, 6H) | Quaternization with two methyl groups. |
| ¹³C NMR | |||
| N-CH₃ | ~42 ppm | ~42 ppm | Carbon signal for N-2 methyl remains. |
| N'-CH₃ | ~40 ppm | Signal absent | Demethylation at N'-2'. |
| N'⁺-(CH₃)₂ | Signal absent | ~50-55 ppm | New signal for quaternary methyl carbons. |
Note: The chemical shift values (δ) are approximate and for illustrative purposes, based on data for related bisbenzylisoquinoline alkaloids. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. The mass of the this compound cation would be consistent with the addition of one methyl group (CH₃) to the dauricine structure, confirming the net result of demethylation followed by dimethylation (quaternization). Fragmentation patterns in tandem MS (MS/MS) experiments would further corroborate the structure by showing characteristic losses corresponding to the bisbenzylisoquinoline core. mdpi.comnih.gov
X-ray Crystallography for Absolute Configuration Determination
While spectroscopy can define the chemical connectivity, single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. wikipedia.orgnih.gov
To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, which diffract in a unique pattern based on the arrangement of electrons within the crystal lattice. nih.govcreative-biostructure.com
By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated. nih.gov This map allows for the precise determination of:
Bond Lengths and Angles: Confirming the geometry of the entire molecule.
Absolute Stereochemistry: Unambiguously confirming the (R) or (S) configuration at the C-1 and C-1' chiral centers, ensuring they are retained from the (+)-dauricine precursor.
Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.
Ionic Interaction: Clearly showing the spatial relationship and interactions between the organic quaternary ammonium cation and the iodide anion. nih.gov
Although a crystal structure for this compound has not been reported in the literature, the analysis would be analogous to that performed on other complex alkaloids, providing definitive and irrefutable proof of the molecular structure. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dauricine |
| Methyl iodide |
| Bromine cyanide (BrCN) |
Preclinical Pharmacological Investigations of N Demethyldauricine Iodide
In Vitro Pharmacological Efficacy Studies of n'-Demethyldauricine Iodide
The in vitro pharmacological efficacy of n'-Demethyldauricine has been evaluated through a series of cell-based assays to determine its biological activity and mechanism of action at a cellular level.
Cell-Based Assays for Biological Activity Evaluation
N'-Demethyldauricine has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines. Studies utilizing the Cell Counting Kit-8 (CCK-8) assay have shown that N'-desmethyldauricine inhibits the growth of four different triple-negative breast cancer (TNBC) cell lines with half-maximal inhibitory concentration (IC50) values ranging from 5.01 µM to 13.16 µM nih.gov. In another study, the cytotoxicity of N'-desmethyldauricine (also referred to as LP-4) was evaluated in a panel of apoptosis-resistant or -defective cells using the MTT assay. The results indicated that the compound exerts a cytotoxic effect that is independent of the apoptotic pathway researchgate.net.
Table 1: Cytotoxicity of N'-desmethyldauricine (LP-4) in Apoptosis-Resistant/-Defective Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | Genotype | IC50 (µM) |
|---|---|---|
| WT | Wild-Type | Data not specified |
| Caspase -3/-7/-8 DKO | Caspase-3, -7, -8 Deficient | Data not specified |
| Caspase -3/-7 DKO | Caspase-3, -7 Deficient | Data not specified |
| Bax/Bak DKO | Bax, Bak Deficient | Data not specified |
Data derived from a study on N-desmethyldauricine's effect on apoptosis-defective cells. While the study states no significant difference in cytotoxicity, specific IC50 values for each cell line were not provided in the accessible text. researchgate.net
Investigations into the effect of N'-desmethyldauricine on cell cycle progression have revealed its capacity to induce cell cycle arrest. In studies involving triple-negative breast cancer cells, treatment with N'-desmethyldauricine led to an arrest in the G0/G1 phase of the cell cycle nih.gov. This indicates that the compound can halt the cell cycle before DNA replication, thereby inhibiting cell proliferation. While the induction of G0/G1 arrest has been reported, detailed quantitative data representing the percentage of cells in each phase of the cell cycle following treatment with this compound were not available in the reviewed literature.
N'-Demethyldauricine has been identified as a novel inducer of autophagy, a form of programmed cell death, particularly in cancer cells that are resistant to apoptosis. researchgate.netresearchgate.net This compound was shown to induce autophagic cell death in a variety of cancer cells, as well as in apoptosis-defective and apoptosis-resistant cells. The mechanism of action involves the mobilization of intracellular calcium through the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which in turn activates the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling pathways researchgate.netresearchgate.net. Electron microscopy has confirmed the formation of double-membraned autophagosomes and autolysosomes within HeLa cells treated with N'-desmethyldauricine researchgate.net. Furthermore, in triple-negative breast cancer cells, N'-desmethyldauricine has been shown to induce apoptosis nih.gov.
The potential of N'-desmethyldauricine to inhibit cancer cell motility has been explored through in vitro migration and invasion assays. Research on triple-negative breast cancer cells has demonstrated that N'-desmethyldauricine effectively inhibits cell migration nih.gov. While these inhibitory effects on cellular migration are documented, specific quantitative data from assays such as the wound healing or transwell migration assays were not detailed in the available literature.
Enzyme Modulation and Receptor Binding Assays for this compound
Current research into the specific molecular targets of n'-Demethyldauricine has identified its interaction with the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Computational docking analyses and enzymatic assays have shown that N'-desmethyldauricine inhibits the activity of the SERCA pump researchgate.net. This inhibition leads to the mobilization of intracellular calcium, a key event in the induction of autophagic cell death.
At present, there is no publicly available information from comprehensive receptor binding assays to delineate a broader receptor interaction profile for this compound.
In Vitro Enzyme Inhibition Studies
Currently, there is a lack of publicly available scientific literature detailing specific in vitro enzyme inhibition studies conducted on this compound. Consequently, data regarding its inhibitory concentrations (IC50 values) against specific enzymes are not available.
General research into the parent compound, dauricine (B190908), and its derivatives indicates a range of biological activities, which may involve enzyme inhibition. For instance, dauricine has been shown to affect pathways such as the NF-κB and STAT3 signaling pathways, which involve various enzymatic activities. nih.gov However, direct enzymatic inhibition studies with purified enzymes and IC50 value determinations for this compound have not been reported.
Ligand-Receptor Binding Affinity Determination
There is no specific information available in the current scientific literature regarding the ligand-receptor binding affinity of this compound. Therefore, data on its binding affinity (Ki values) for specific receptors are not available.
Molecular docking studies have been conducted on the parent compound, dauricine. One such study investigated its binding affinity to the D2 dopamine (B1211576) receptor, reporting a binding affinity of -7.9 kcal/mol. researchgate.net This suggests that dauricine itself may interact with this receptor. However, these are computational predictions for dauricine and have not been experimentally validated for this compound through radioligand binding assays to determine a Ki value.
In Vivo Preclinical Efficacy Models of this compound
Specific preclinical efficacy models established and characterized for the investigation of this compound have not been described in the available scientific literature. Research on the broader family of dauricine and its derivatives provides some insights into potential animal models that could be relevant.
Establishment and Characterization of Relevant Animal Models
Rodent Models for Specific Disease Pathophysiology
While no rodent models have been specifically reported for studying this compound, studies on dauricine have utilized rodent models for various diseases. For example, in the context of cancer research, a subcutaneous syngeneic mouse model and a transgenic KRASG12D-driven lung adenocarcinoma mouse model have been used to evaluate the anti-tumor effects of dauricine. mdpi.com For neuroinflammation and ischemia-reperfusion injury, mouse models have also been employed to investigate the neuroprotective effects of dauricine. nih.gov
Non-Rodent Models for Translational Relevance
There is no information available on the use of non-rodent models for the preclinical evaluation of this compound.
Efficacy Assessment in Preclinical Proof-of-Concept Studies
Due to the absence of published preclinical studies on this compound, there are no efficacy data from proof-of-concept studies to report.
Studies on the parent compound, dauricine, have shown efficacy in various preclinical models. For example, in mouse models of lung adenocarcinoma, dauricine treatment was found to significantly reduce tumor progression. mdpi.com In models of neuroinflammation, dauricine has demonstrated protective effects. nih.gov Furthermore, in a mouse model of Alzheimer's disease, dauricine treatment was shown to reduce amyloid-β aggregation and improve cognitive function. nih.gov These findings for dauricine suggest potential therapeutic areas that could be explored for its derivatives like this compound, but direct evidence of efficacy for the latter is currently lacking.
Following a comprehensive search for scientific literature, it has been determined that there is currently insufficient publicly available research data to generate a detailed article on the specific mechanistic studies of This compound .
The performed searches did not yield specific information regarding the molecular targets, modulatory effects on cellular signaling cascades, or the impact on gene expression and transcriptomics of this compound.
While there is a body of research on the parent compound, Dauricine , and its various pharmacological activities, this information cannot be directly and accurately extrapolated to its specific derivative, this compound, without dedicated studies on the compound itself. Adhering to strict scientific accuracy and the user's instructions to focus solely on the specified compound, the generation of the requested article is not possible at this time due to the lack of specific data in the provided search results.
Therefore, the sections and subsections of the requested article outline, including:
Mechanistic Studies of N Demethyldauricine Iodide
Cellular Mechanisms of Action of n'-Demethyldauricine Iodide
cannot be populated with the required detailed and scientifically accurate research findings. Any attempt to do so would be speculative and would not meet the standards of a professional and authoritative scientific article.
DNA Synthesis and Repair Modulation
Current scientific literature does not provide significant evidence to suggest that this compound directly modulates DNA synthesis or repair pathways. While some related bisbenzylisoquinoline alkaloids may have interactions with DNA, specific studies detailing the effects of this compound on DNA replication, damage repair mechanisms, or the expression of associated regulatory proteins are not presently available. This remains an area for future investigation to fully elucidate the compound's complete mechanistic profile.
Cytoskeletal Disruption and Anti-Microtubule Effects
There is currently a lack of direct evidence to conclusively support that this compound functions as a cytoskeletal disruptor or possesses anti-microtubule properties. Although the broader class of bisbenzylisoquinoline alkaloids has been investigated for various pharmacological activities, specific research focusing on the interaction of this compound with tubulin polymerization or microtubule stability has not been prominently reported. Therefore, its role as a microtubule-targeting agent is not established.
Mitochondria-Mediated Effects
Investigations into the cellular effects of this compound have uncovered its ability to influence mitochondria-mediated pathways, primarily through the mobilization of intracellular calcium (Ca2+). The parent compound, dauricine (B190908), has been observed to suppress the mitochondrial membrane potential. This disruption of mitochondrial homeostasis is a key event that can trigger downstream signaling cascades leading to programmed cell death.
The primary mechanism identified for this compound involves the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which leads to an increase in cytosolic Ca2+ levels. This elevation in intracellular calcium can, in turn, impact mitochondrial function and initiate stress responses within the cell.
Autophagy Modulation
The most extensively documented mechanism of action for this compound is its role as a potent inducer of autophagy. This process is initiated through the compound's effect on intracellular calcium levels.
Key Research Findings on Autophagy Induction:
Calcium Mobilization: this compound inhibits the SERCA pump, leading to the release of calcium from the endoplasmic reticulum into the cytoplasm.
Signaling Cascade Activation: The increased cytosolic calcium activates the Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMP-activated protein kinase (AMPK)-mTOR signaling cascade.
Autophagy Initiation: This signaling pathway is a well-established regulator of autophagy, and its activation by this compound leads to the formation of autophagosomes and the subsequent degradation of cellular components.
Studies have demonstrated that this compound can induce autophagic cell death even in cancer cells that are resistant to apoptosis, highlighting its potential as a therapeutic agent in challenging cancer types.
Table 1: Experimental Observations of this compound's Effect on Autophagy
| Experimental Observation | Effect of this compound | Implication |
|---|---|---|
| Autophagosome Formation | Increased formation of double-membraned autophagosomes and autolysosomes in treated cells. | Direct evidence of autophagy induction. |
| LC3-II Conversion | Enhanced conversion of LC3-I to LC3-II, a key marker of autophagosome formation. | Confirmation of autophagic flux. |
| Atg7 Dependence | Autophagy induction is dependent on the presence of the autophagy-related gene 7 (Atg7). | Elucidation of the genetic pathway involved. |
| Signaling Pathway Activation | Activation of the CaMKKβ-AMPK-mTOR signaling cascade. | Identification of the upstream regulatory mechanism. |
Membrane-Related Mechanisms (e.g., Selective Membrane Disruption)
Current research does not indicate that this compound acts via direct disruption of the plasma membrane. The primary mechanism of action involves the modulation of intracellular membrane-bound organelles, specifically the endoplasmic reticulum, through the inhibition of the SERCA pump. This leads to altered intracellular signaling rather than a direct lytic or disruptive effect on the cell's outer membrane.
Investigation of Preclinical Resistance Mechanisms to this compound
The development of resistance to therapeutic agents is a significant challenge in pharmacology. For this compound, a notable aspect is its efficacy in apoptosis-resistant cancer cells. This suggests that the compound's mechanism of inducing autophagic cell death may circumvent common resistance pathways that rely on the inhibition of apoptosis. However, studies specifically investigating acquired resistance mechanisms to this compound itself are limited. Some research on the parent compound, dauricine, and other bisbenzylisoquinoline alkaloids has shown they can reverse multidrug resistance to other chemotherapy drugs, but this does not directly address how cancer cells might become resistant to this compound.
On-Target Resistance Mechanism Anticipation
Anticipating on-target resistance mechanisms involves predicting how the direct molecular target of a drug might mutate or alter its expression to evade the drug's effects. In the case of this compound, the primary target identified is the SERCA pump. Hypothetically, on-target resistance could arise from:
Mutations in the SERCA protein that prevent the binding of this compound.
Overexpression of the SERCA pump, requiring higher concentrations of the compound to achieve the same inhibitory effect.
Activation of compensatory mechanisms that counteract the effects of SERCA inhibition, such as altered expression of other calcium channels or pumps.
However, it is crucial to note that these are theoretical possibilities, and specific preclinical studies to anticipate and validate these on-target resistance mechanisms for this compound have not been reported in the available scientific literature. Further research is necessary to explore these potential resistance pathways.
Potential Interactions of this compound with Iodide Homeostasis
Iodide is an essential micronutrient, critical for the biosynthesis of thyroid hormones. mdpi.comnih.gov Its transport and metabolism are tightly regulated to ensure proper thyroid function. researchgate.net This regulation, known as iodide homeostasis, involves several key proteins and pathways within the thyroid follicular cells. nih.gov The potential for any compound containing iodide, such as this compound, to interact with these pathways is a subject of scientific interest.
Effects on Iodide Transport Systems (e.g., NIS, Pendrin)
The transport of iodide from the bloodstream into the thyroid gland is a multi-step process mediated by specialized transporters.
Sodium-Iodide Symporter (NIS): Located on the basolateral membrane of thyroid follicular cells, NIS is responsible for the active uptake of iodide from the circulation into the cell. nih.govnih.gov This process is driven by the sodium gradient maintained by the Na+/K+-ATPase. nih.govnih.gov NIS expression and activity are primarily regulated by thyroid-stimulating hormone (TSH). researchgate.netnih.gov Excess iodide has been shown to inhibit the expression of NIS, serving as a self-regulatory mechanism to prevent iodide overload. researchgate.netresearchgate.net
Pendrin (PDS): Found on the apical membrane of the follicular cells, Pendrin is an anion exchanger that facilitates the efflux of iodide from the cell into the follicular lumen, where hormone synthesis occurs. nih.govnih.gov Mutations in the gene encoding Pendrin can lead to Pendred syndrome, which is characterized by hearing loss and goiter due to impaired iodide organification. nih.govnih.gov
The following table summarizes the key characteristics of these iodide transport systems.
| Transporter | Location | Function | Regulation |
| Sodium-Iodide Symporter (NIS) | Basolateral membrane of thyrocytes | Active uptake of iodide from blood | Stimulated by TSH; Inhibited by excess iodide |
| Pendrin (PDS) | Apical membrane of thyrocytes | Efflux of iodide into follicular lumen | Not fully elucidated |
Currently, there is no specific research available that details the effects of this compound on the function or expression of NIS or Pendrin.
Influence on Thyroid Hormone Biosynthesis Pathways
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a complex process occurring within the thyroid follicles. youtube.com The key steps are:
Iodide Trapping and Transport: Iodide is taken up by NIS and transported into the follicular lumen by Pendrin. nih.govyoutube.com
Oxidation and Organification: In the lumen, thyroid peroxidase (TPO) oxidizes iodide to iodine. This reactive iodine is then incorporated into tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin (Tg). This process, known as organification, forms monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.govyoutube.com
Coupling: TPO also catalyzes the coupling of these iodotyrosine residues. The coupling of one MIT and one DIT forms T3, while the coupling of two DIT molecules forms T4. youtube.com
Storage and Release: The iodinated thyroglobulin is stored as colloid in the follicular lumen. Upon stimulation by TSH, the colloid is endocytosed back into the follicular cell, where proteases release T3 and T4 into the bloodstream. youtube.com
Excessive iodide intake can disrupt this pathway, leading to a temporary inhibition of hormone synthesis known as the Wolff-Chaikoff effect. researchgate.net This is a protective mechanism to prevent hyperthyroidism. nih.gov However, specific studies on how this compound might influence these biosynthetic steps have not been reported.
Interaction with Iodothyronine Deiodinase Enzymes
The activation and inactivation of thyroid hormones are primarily controlled by a family of selenoenzymes called iodothyronine deiodinases. nih.gov These enzymes are crucial for regulating the local and systemic availability of active thyroid hormone.
There are three main types of deiodinases:
Type 1 Deiodinase (D1): Found mainly in the liver, kidney, and thyroid, D1 can perform both outer and inner ring deiodination. It is a major source of circulating T3. nih.gov
Type 2 Deiodinase (D2): Located in the brain, pituitary, and skeletal muscle, D2 exclusively catalyzes outer ring deiodination, converting the prohormone T4 into the active hormone T3. This is a key mechanism for providing localized T3 to target tissues. nih.gove-enm.org
Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones. It catalyzes inner ring deiodination, converting T4 to reverse T3 (rT3) and T3 to T2, both of which are inactive forms. nih.gove-enm.org
The table below outlines the functions and primary locations of these enzymes.
| Enzyme | Function | Primary Location | Substrate Preference |
| Type 1 Deiodinase (D1) | T4 to T3 conversion (systemic) | Liver, Kidney, Thyroid | rT3 > T4 > T3 |
| Type 2 Deiodinase (D2) | T4 to T3 conversion (local) | Brain, Pituitary, Brown Adipose Tissue | T4 > rT3 |
| Type 3 Deiodinase (D3) | Inactivation of T4 and T3 | Brain, Placenta, Fetal Tissues | T3 > T4 |
While some compounds, such as methyl iodide, have been investigated for their effects on deiodinase activity, there is no available research describing any interaction between this compound and the iodothyronine deiodinase enzymes. nih.gov
Structure Activity Relationship Sar and Computational Studies of N Demethyldauricine Iodide
Conventional Structure-Activity Relationship Studies of n'-Demethyldauricine Iodide Analogues
Conventional SAR studies involve the synthesis of a series of analogues of a lead compound and the evaluation of their biological activities. This approach allows for the identification of key structural features responsible for the observed pharmacological effects.
The rational design of analogues of this compound would logically focus on several key structural modifications to probe their influence on biological activity. These modifications would likely include alterations to the isoquinoline (B145761) units, the diphenyl ether linkage, and the nature of the substituents on the aromatic rings.
The synthesis of such analogues would typically involve multi-step synthetic sequences. Key reactions would include Bischler-Napieralski or Pictet-Spengler reactions for the construction of the isoquinoline cores, Ullmann ether synthesis for the formation of the diphenyl ether bridge, and subsequent functional group manipulations such as demethylation, alkylation, and salt formation. The introduction of the iodide salt is a critical final step, often achieved by quaternization of the tertiary amine with methyl iodide.
A hypothetical series of rationally designed analogues could explore the following modifications:
Variation of the N-substituent: Replacing the N-methyl group with other alkyl or arylalkyl groups to investigate the influence of steric bulk and lipophilicity in this region.
Modification of the phenolic hydroxyl group: Esterification or etherification of the free hydroxyl group to probe the importance of hydrogen bonding at this position.
Substitution on the aromatic rings: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) at different positions on the aromatic rings to explore the electronic and steric effects on activity.
The key functional groups and their likely contributions to the pharmacophore are:
The quaternary ammonium (B1175870) iodide: The positive charge on the nitrogen atom is likely a key interaction point with biological targets, potentially forming ionic bonds or cation-pi interactions. The iodide counter-ion may also influence solubility and bioavailability.
The isoquinoline ring systems: These aromatic systems can participate in pi-pi stacking and hydrophobic interactions with target proteins or nucleic acids.
The methoxy (B1213986) groups: The number and position of methoxy groups on the aromatic rings are known to significantly influence the activity of bisbenzylisoquinoline alkaloids. They can act as hydrogen bond acceptors and influence the electronic properties of the aromatic rings.
The phenolic hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with the biological target.
The table below summarizes the general structure-activity relationships observed for related bisbenzylisoquinoline alkaloids, which can be extrapolated to guide the design of this compound analogues.
| Structural Modification | Observed Effect on Activity in Related Alkaloids | Reference |
| N-Quaternization | Can increase or decrease activity depending on the target. Often enhances activity against certain cancer cell lines. | nih.gov |
| Number of Diphenyl Ether Linkages | Two ether bridges (as in tetrandrine) often confer potent activity. | nih.gov |
| Stereochemistry | The stereochemical configuration of the chiral centers significantly impacts biological activity. | nih.gov |
| Aromatic Ring Substituents | The nature and position of substituents like methoxy and hydroxyl groups are critical for activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a predictive QSAR model for this compound and its analogues would involve several steps. First, a dataset of structurally diverse analogues with their corresponding biological activities (e.g., IC50 values) would be required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, could then be employed to build the QSAR model. A robust QSAR model would not only be able to predict the activity of new, unsynthesized analogues but also provide insights into the structural features that are most important for activity.
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For this compound and its analogues, a variety of descriptors could be employed, including:
Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular weight, branching indices).
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Steric descriptors: These relate to the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: These describe the lipophilicity of the molecule (e.g., logP).
The following table provides examples of molecular descriptor classes and their potential relevance in a QSAR study of this compound analogues.
| Descriptor Class | Examples | Potential Relevance |
| Constitutional | Molecular Weight, Number of Rings | General size and complexity |
| Topological | Wiener Index, Randic Index | Molecular branching and shape |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric interactions with the target |
| Electrostatic | Dipole Moment, Partial Charges | Polar interactions, hydrogen bonding |
| Quantum Chemical | HOMO/LUMO Energies, Mulliken Charges | Reactivity and electronic interactions |
| Hydrophobic | LogP, Molar Refractivity | Membrane permeability, hydrophobic interactions |
In Silico Molecular Modeling and Dynamics of this compound
In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of small molecules with their biological targets at an atomic level.
Molecular docking studies could be used to predict the binding mode of this compound within the active site of a target protein. This information can help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity. For example, docking could reveal key hydrogen bonding or hydrophobic interactions that are essential for binding.
Molecular Docking Studies with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying key binding interactions between a ligand, such as dauricine (B190908), and its protein targets. Several studies have employed molecular docking to elucidate the mechanism of action of dauricine against various diseases.
One study identified dauricine as a potential dual-targeted agent against p53 and Vascular Endothelial Growth Factor A (VEGFA) through virtual screening methods. The docking analysis revealed that dauricine likely binds to the L1/S3 pocket of the p53 core domain and the L1/L3 region of VEGFA. yums.ac.ir These interactions are thought to interfere with the VEGFA/VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis. yums.ac.ir
In the context of neurodegenerative diseases, network pharmacology combined with molecular docking has been used to investigate the anti-Alzheimer's disease effects of dauricine. These studies predicted strong binding affinities of dauricine with key proteins in the PI3K/Akt/mTOR signaling pathway, namely PIK3CA, AKT1, and mTOR. mdpi.com This suggests that dauricine's neuroprotective effects may be mediated through the modulation of this pathway. mdpi.com
Further docking studies have explored the interaction of dauricine with other cancer-related targets. For instance, dauricine has been shown to bind to the Src protein, a non-receptor tyrosine kinase involved in cell proliferation and survival. yums.ac.ir
The following table summarizes the key findings from molecular docking studies of dauricine with its proposed biological targets.
| Target Protein | Predicted Binding Site/Region | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Implication |
| p53 | L1/S3 pocket | Gln144, Pro142, Ser116, Cys124, Thr140 yums.ac.ir | Not specified | Glioma Therapy yums.ac.ir |
| VEGFA | L1/L3 region | Phe36, Ile46, Lys84, Pro85, His86 yums.ac.ir | Not specified | Glioma Therapy yums.ac.ir |
| PIK3CA | Not specified | Not specified | -10.4 mdpi.com | Alzheimer's Disease mdpi.com |
| AKT1 | Not specified | Not specified | -6.8 mdpi.com | Alzheimer's Disease mdpi.com |
| mTOR | Not specified | Not specified | -7.7 mdpi.com | Alzheimer's Disease mdpi.com |
It is important to note that while these docking studies provide valuable hypotheses about the binding modes of dauricine, they are predictive in nature and require experimental validation to confirm the interactions.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-protein interactions compared to static docking studies. By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex and analyze the conformational changes that occur upon binding.
A study investigating the interaction between dauricine and the Src protein utilized MD simulations to confirm the stability of the complex. The simulations, run for 80 nanoseconds, showed that the dauricine-Src complex maintained a stable conformation, as indicated by the root mean square deviation (RMSD) of the protein's heavy atoms. yums.ac.ir This stability suggests a favorable and sustained interaction between dauricine and its target. yums.ac.ir
While specific MD simulation studies for dauricine with other identified targets such as p53, VEGFA, PIK3CA, AKT1, and mTOR are not extensively reported in the available literature, the principles of this technique are widely applied in drug discovery. For instance, MD simulations have been extensively used to study the conformational changes in p53 induced by ligand binding and to understand the stability of various ligand-p53 complexes. nih.govnih.govtezu.ernet.in Similarly, MD simulations have provided insights into the interactions of inhibitors with PI3Kα, the catalytic subunit of PI3K, and the stability of inhibitor-mTOR complexes. nih.govnih.govmdpi.com These studies demonstrate the power of MD simulations in validating docking poses, refining binding hypotheses, and providing a deeper understanding of the dynamic nature of molecular recognition.
The general workflow of an MD simulation for a ligand-protein complex involves:
System Setup: The docked complex is placed in a simulation box, typically solvated with water molecules and ions to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.
Analysis: The resulting trajectory is analyzed to evaluate parameters such as RMSD, root mean square fluctuation (RMSF), radius of gyration (Rg), and the formation of hydrogen bonds and other interactions over time.
These analyses help to confirm the stability of the ligand in the binding pocket and to identify key residues that are crucial for maintaining the interaction.
Artificial Intelligence and Machine Learning for Molecule Optimization and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery by accelerating the process of identifying and optimizing novel therapeutic compounds. nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.gov
In the context of this compound and its parent compound dauricine, AI and ML could be applied in several ways for molecule optimization and design:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to develop QSAR models that correlate the structural features of dauricine derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. dovepress.comnih.govmdpi.com AI can be used to generate and refine pharmacophore models based on a set of known active and inactive compounds. These models can then be used for virtual screening of large chemical libraries to identify novel scaffolds that could be further optimized.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large datasets of known molecules to learn the underlying rules of chemical space. tezu.ernet.in These models can then generate novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. For isoquinoline alkaloids like dauricine, these models could be used to design new derivatives with improved potency and selectivity. nih.govresearchgate.netnih.gov
Predictive Modeling of ADMET Properties: AI and ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. This allows for the early identification of compounds with potential liabilities, reducing the attrition rate in later stages of drug development.
While specific studies detailing the application of AI and ML for the optimization of dauricine or this compound are not yet prominent in the scientific literature, the potential of these technologies to accelerate the discovery of new drugs based on this natural product scaffold is immense. nih.gov The integration of AI and ML with traditional computational chemistry methods holds the promise of a more efficient and rational approach to drug design and development.
Preclinical Pharmacokinetic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and literature, detailed preclinical pharmacokinetic and metabolism data for the specific chemical compound this compound could not be located. While research exists for the parent compound, dauricine, specific findings on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its n'-demethylated iodide derivative are not available in the reviewed sources.
Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline, as the foundational research data required to populate the specified sections and subsections for this compound is absent from the public domain. This includes a lack of information on its metabolic stability, hepatic clearance, cell permeability, plasma protein binding, red blood cell partitioning, and in vivo pharmacokinetic profiling in animal models.
Further research would be required to characterize the preclinical pharmacokinetic properties of this compound.
Preclinical Pharmacokinetics and Metabolism of N Demethyldauricine Iodide
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
In Vivo Pharmacokinetic (PK) Profiling in Animal Models
Mass Balance and Excretion Routes Determination
Specific studies determining the mass balance and excretion routes for n'-Demethyldauricine iodide are not available in the current scientific literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Typically, radiolabeled compounds are used to trace the administered dose and quantify its recovery in urine, feces, and expired air, providing a complete picture of how the drug and its metabolites are eliminated from the body.
For the parent compound, dauricine (B190908), research indicates that the liver is the primary site of metabolism. umn.edunih.govnih.gov Following oral administration to rats, dauricine and its metabolites have been identified in the urine. nih.gov However, comprehensive mass balance studies detailing the percentage of the administered dose recovered in urine and feces have not been reported for either dauricine or this compound. General studies on bisbenzylisoquinoline alkaloids suggest that they often exhibit poor oral absorption, which would influence their excretion profile. nih.gov
Without specific mass balance and excretion data for this compound, a complete understanding of its elimination pathways remains to be elucidated.
Quantitative Tissue Distribution Studies
Quantitative tissue distribution studies specifically for this compound have not been documented in publicly available research. These studies are essential for identifying potential target organs for efficacy and toxicity, as well as understanding the extent and duration of drug exposure in various tissues.
Studies on the parent compound, dauricine, indicate that it plays a role in various organs, including the bone, brain, heart, pancreas, kidney, liver, and lungs. nih.gov The ability of dauricine to cross the blood-brain barrier has also been noted. nih.gov For the broader class of bisbenzylisoquinoline alkaloids, it is known that they can distribute into various tissues. nih.gov However, without specific quantitative data for this compound, it is not possible to provide precise information on its tissue concentrations or potential for accumulation.
Metabolite Profiling and Identification of this compound
Elucidation of Phase I and Phase II Metabolic Pathways
The metabolic pathways of this compound have not been directly studied. However, significant insights can be drawn from the metabolism of its parent compound, dauricine. The liver is the principal organ responsible for the metabolism of dauricine. umn.edunih.govnih.gov
Phase I Metabolism: The primary Phase I metabolic reaction for dauricine is N-demethylation , which results in the formation of n'-Demethyldauricine. umn.edunih.govnih.gov This reaction is a common metabolic pathway for compounds containing N-methyl groups.
Further Phase I metabolic pathways have been identified for dauricine in rat urine, which could potentially also be pathways for the further metabolism of n'-Demethyldauricine. nih.gov These include:
Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond.
Demethoxylation: The removal of a methoxy (B1213986) group.
Hydroxylation: The addition of a hydroxyl group.
Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. For dauricine, the following Phase II metabolic pathways have been identified in rat urine: nih.gov
Glucuronide conjugation: The attachment of glucuronic acid to the metabolite.
Sulfate (B86663) conjugation: The attachment of a sulfate group to the metabolite.
It is plausible that n'-Demethyldauricine, once formed, may also be a substrate for these subsequent Phase I and Phase II metabolic reactions.
Identification of Major Circulating and Excreted Metabolites
The major circulating and excreted metabolite of dauricine is its N-demethylated form, n'-Demethyldauricine (also referred to as N-desmethyl dauricine or N-ddau). umn.edunih.gov Studies have confirmed its presence in both in vitro metabolism models using rat liver S9 fractions and in vivo in the urine of rats administered dauricine. umn.edunih.gov
In addition to n'-Demethyldauricine, a study analyzing rat urine after oral administration of dauricine identified several other metabolites. nih.gov While their relative concentrations in circulation are not specified, their presence in urine indicates they are significant excretion products.
Table 1: Metabolites of Dauricine Identified in Rat Urine
| Metabolite Type | Metabolic Reaction |
|---|---|
| Phase I Metabolites | |
| n'-Demethyldauricine | N-demethylation |
| Dehydrogenated metabolite | Dehydrogenation |
| Demethoxylated metabolite | Demethoxylation |
| Hydroxylated metabolite | Hydroxylation |
| Phase II Metabolites | |
| Glucuronide conjugate | Glucuronidation |
Preclinical Drug-Drug Interaction Potential of this compound
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies
Specific in vitro studies to evaluate the inhibitory and induction potential of this compound on cytochrome P450 (CYP) enzymes have not been reported. However, information regarding its parent compound, dauricine, and the broader class of bisbenzylisoquinoline alkaloids provides an indication of its potential for drug-drug interactions.
The metabolism of dauricine is known to be mediated by the CYP3A subfamily of enzymes. nih.gov This is a critical piece of information, as CYP3A4 is responsible for the metabolism of a large number of clinically used drugs. Co-administration of a compound that inhibits or induces CYP3A4 could therefore lead to significant drug-drug interactions.
Studies on various isoquinoline (B145761) alkaloids have demonstrated their potential to inhibit human CYP enzymes. researchgate.net In particular, many of these alkaloids show inhibitory activity against CYP3A4 . researchgate.net Some have also been found to inhibit CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 to varying degrees. researchgate.net
Given that n'-Demethyldauricine is a major metabolite of dauricine and belongs to the same chemical class, it is plausible that it may also interact with CYP enzymes. However, without direct experimental data, it is not possible to determine its specific inhibitory or inductive profile.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dauricine |
| N-desmethyl dauricine |
Drug Transporter Interaction Studies
Extensive literature searches did not yield specific studies investigating the interaction of this compound with drug transporters. While the roles of various transporters in drug disposition are well-documented, direct research on this particular compound's interaction with transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (e.g., OATP1B1, OATP1B3), Organic Cation Transporters (e.g., OCT1, OCT2), and Multidrug and Toxin Extrusion Proteins (e.g., MATE1, MATE2-K) is not publicly available.
Drug transporters are critical proteins that mediate the influx and efflux of substances across cellular membranes, significantly impacting a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Interactions with these transporters can lead to clinically significant drug-drug interactions (DDIs). nih.govnih.gov For instance, inhibition of an efflux transporter like P-gp can increase the bioavailability of a co-administered drug, potentially leading to toxicity. nih.gov Conversely, induction of such transporters can decrease a drug's efficacy. researchgate.net
Given the absence of specific data for this compound, this section cannot provide detailed research findings or data tables on its interaction with drug transporters. Further preclinical research is necessary to characterize the potential for this compound to be a substrate, inhibitor, or inducer of key drug transporters to fully understand its pharmacokinetic profile and DDI potential.
Advanced Research Methodologies and Future Directions in N Demethyldauricine Iodide Research
Innovative In Vitro Models for Enhanced Preclinical Predictivity
Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate cellular interactions and microenvironments of human tissues, limiting their predictive power in drug discovery. moleculardevices.comyoutube.com The development of sophisticated three-dimensional (3D) models offers a more physiologically relevant context to evaluate the efficacy and mechanism of action of compounds like n'-Demethyldauricine iodide. unmc.edu
Microphysiological systems (MPS), commonly known as organ-on-a-chip (OOC) technology, are microfluidic devices that contain living human cells in a continuously perfused environment that mimics the tissue and organ-level physiology. youtube.comnih.govmdpi.com These systems represent a significant leap forward from static cell cultures by incorporating biomechanical forces, fluid flow, and multi-cellular architectures. youtube.com
For research on this compound, OOC platforms could be instrumental in several ways:
Tumor Microenvironment Modeling: A cancer-on-a-chip model could be developed to study the compound's effects on tumor cells in a more realistic setting, complete with stromal cells, immune cells, and extracellular matrix components. This would provide deeper insights into its anti-cancer activity and potential interactions within the tumor microenvironment. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: By connecting multiple organ chips (e.g., liver, kidney, tumor), researchers can simulate the compound's journey through the body, providing data on its absorption, distribution, metabolism, and excretion (ADME) in a human-relevant system. nih.govmdpi.com
Cardiotoxicity Screening: Given that related bisbenzylisoquinoline alkaloids have shown activity as calcium channel blockers, a heart-on-a-chip model could be employed for early-stage screening of this compound's potential cardiotoxic effects, a critical step in preclinical safety assessment. oup.com
Organoids are 3D, self-organizing structures grown from stem cells (either pluripotent or adult stem cells) that recapitulate key structural and functional aspects of an organ in vitro. unmc.edumerckmillipore.com Their complexity and genetic stability make them powerful tools for disease modeling and therapeutic screening. unmc.edu
The application of organoid technology to this compound research holds considerable promise:
Patient-Derived Organoids (PDOs) for Personalized Medicine: Organoids can be grown from a patient's own tumor tissue, creating a personalized platform to test the efficacy of this compound. moleculardevices.com This approach could help predict individual patient response and guide the development of targeted therapies.
Disease Modeling: Organoids can be generated to model specific diseases, such as various forms of cancer (e.g., colorectal, lung). moleculardevices.commerckmillipore.com These "disease-in-a-dish" models would allow for detailed investigation into the mechanisms by which this compound exerts its therapeutic effects.
High-Throughput Screening: Advances in imaging and automation are enabling the use of organoids in high-throughput screening campaigns to test libraries of compounds, including derivatives of this compound, to identify more potent or selective molecules. moleculardevices.com
Table 1: Potential Applications of Advanced In Vitro Models in this compound Research
| Model Type | Specific Application | Research Question Addressed | Potential Impact |
|---|---|---|---|
| Organ-on-a-Chip | Multi-organ ADME chip | How is the compound metabolized and cleared? | Reduces reliance on animal models for PK studies. |
| Tumor-on-a-chip | What is the compound's efficacy in a realistic tumor microenvironment? | Provides better prediction of in vivo anti-cancer activity. | |
| Heart-on-a-chip | Does the compound exhibit potential cardiotoxicity? | Enhances early safety and toxicity profiling. | |
| 3D Organoids | Patient-Derived Tumor Organoids | Which patients are most likely to respond to treatment? | Enables personalized medicine approaches. |
| Cancer Organoid Models | What are the molecular mechanisms of the compound's action? | Facilitates detailed mechanism-of-action studies. | |
| High-Throughput Screening | Can more potent derivatives of the compound be identified? | Accelerates lead optimization in drug discovery. |
Integration of Computational and Artificial Intelligence Approaches
The vast complexity of biological systems and chemical space requires the use of powerful computational tools to guide research and development. Artificial intelligence (AI) and machine learning are becoming indispensable for predicting compound properties and streamlining the synthesis of complex molecules. chimia.chnih.gov
In silico models are now essential for the early-stage evaluation of drug candidates, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles before committing to expensive and time-consuming laboratory synthesis and testing. nih.govnih.gov For this compound, computational models can predict a range of ADME (Absorption, Distribution, Metabolism, Excretion) properties based on its molecular structure. These predictions can guide chemical modifications to improve its drug-like characteristics.
Table 2: Hypothetical In Silico ADME Profile for this compound
| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | Low to Moderate | Potential for limited oral bioavailability; may require formulation strategies or alternative routes of administration. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Likely to have limited effects on the central nervous system, which can be a desirable safety feature. |
| Plasma Protein Binding | High (>90%) | The free fraction of the drug available for therapeutic action may be low; requires consideration in efficacy studies. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other medications metabolized by this enzyme. |
| Excretion |
Note: This table is for illustrative purposes and contains hypothetical data. Actual values would need to be determined through specific computational modeling and experimental validation.
The application of automated synthesis planning could significantly benefit research on this compound by:
Discovering Novel Routes: AI algorithms can identify non-intuitive disconnections and reaction pathways, potentially leading to more efficient and scalable syntheses. ucla.edu
Optimizing Reaction Conditions: Machine learning models can predict reaction outcomes and yields under various conditions, helping chemists to optimize the synthesis process with fewer experiments. springernature.com
Enabling Analogue Synthesis: By streamlining the synthesis of the core scaffold, these tools can accelerate the creation of a library of this compound analogues for structure-activity relationship (SAR) studies.
Collaborative Research Paradigms and Translational Efforts
The journey of a complex natural product from initial discovery to a potential therapeutic is too multifaceted to be undertaken by a single research group or institution. Advancing the study of this compound requires a collaborative, multidisciplinary approach. This involves forming partnerships between academic institutions with expertise in natural product chemistry and biology, computational science centers, and pharmaceutical companies with experience in drug development and clinical trials. nih.govnih.gov
Such North-South research partnerships can bridge gaps in resources and expertise, ensuring that promising compounds discovered in diverse settings can be rigorously evaluated using state-of-the-art technologies. ird.fr An integrated translational effort, where chemists, biologists, data scientists, and clinicians work in concert, is essential to navigate the complexities of preclinical and clinical development and to fully realize the therapeutic potential of compounds like this compound.
Academic-Industry Partnerships for Drug Discovery Progression
The successful translation of a promising chemical entity from a laboratory curiosity to a clinically approved therapeutic is a complex, lengthy, and expensive endeavor. For a compound like this compound, which belongs to the pharmacologically active class of bisbenzylisoquinoline alkaloids, forging strategic partnerships between academic research institutions and the pharmaceutical industry would be a critical step towards realizing its potential therapeutic value.
Historically, academic labs excel at the initial stages of discovery, including isolation from natural sources, chemical synthesis, and elucidation of mechanisms of action in cellular and animal models. However, they often lack the resources and expertise for later-stage drug development, such as large-scale Good Manufacturing Practice (GMP) synthesis, comprehensive toxicology studies, and the execution of multi-phase clinical trials.
This is where industry partners become indispensable. A typical collaborative model for a compound like this compound could involve:
Early-Stage Collaboration: A pharmaceutical company might provide funding, access to compound libraries for screening, and high-throughput screening capabilities to an academic lab that has discovered a novel synthetic route or a promising biological activity for this compound.
Licensing Agreements: Should initial studies prove promising, the academic institution could license the intellectual property related to this compound to a pharmaceutical company. This would provide the company with the exclusive rights to develop and commercialize the compound, while the academic institution would receive upfront payments, milestone payments as the drug progresses through clinical trials, and royalties on future sales.
Sponsored Research: An industry partner could directly fund specific research projects within an academic lab to further investigate the therapeutic potential of this compound for a particular disease, for instance, exploring its efficacy in various cancer cell lines or its anti-inflammatory properties in animal models of autoimmune disease.
Table 1: Potential Roles of Partners in this compound Drug Discovery
| Role | Academic Institution | Pharmaceutical Industry |
| Discovery | Isolation, synthesis, initial biological screening | High-throughput screening, access to compound libraries |
| Preclinical Development | Mechanism of action studies, in vitro and in vivo models | GMP synthesis, toxicology studies, formulation development |
| Clinical Development | Investigator-initiated trials (early phase) | Phase I, II, and III clinical trials, regulatory affairs |
| Commercialization | --- | Manufacturing, marketing, and sales |
Optimizing Preclinical to Clinical Research Translation Processes
The transition from preclinical research to human clinical trials, often referred to as the "valley of death" in drug development, is a major bottleneck for many promising compounds. For this compound, a clear and optimized translational pathway would be essential to attract the necessary investment and navigate the stringent regulatory landscape.
Key considerations for optimizing this transition would include:
Robust Preclinical Data Package: Before any clinical trial can be initiated, a comprehensive preclinical data package must be assembled. For this compound, this would necessitate detailed studies on its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (how the compound affects the body). Furthermore, extensive toxicology studies in at least two animal species would be required to establish a safe starting dose for human trials.
Biomarker Identification: Identifying and validating biomarkers early in the preclinical phase can significantly streamline clinical development. For instance, if this compound is being investigated as an anti-cancer agent, a specific biomarker could help to select patients who are most likely to respond to the treatment, thereby increasing the chances of a successful clinical trial.
Innovative Clinical Trial Design: Adaptive clinical trial designs, which allow for modifications to the trial protocol based on accumulating data, could be particularly beneficial for a novel compound like this compound. This approach can make clinical trials more efficient, cost-effective, and more likely to deliver conclusive results.
Regulatory Engagement: Proactive and early engagement with regulatory agencies, such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), is crucial. This would help to ensure that the preclinical development plan is aligned with regulatory expectations and that the design of the initial clinical trials is appropriate.
Table 2: Key Stages in the Preclinical to Clinical Translation of this compound
| Stage | Key Activities | Primary Goal |
| Lead Optimization | Chemical modification to improve potency and drug-like properties. | To identify a clinical candidate with the best possible profile. |
| In Vivo Efficacy | Testing in relevant animal models of disease. | To demonstrate proof-of-concept for the intended therapeutic indication. |
| Safety Pharmacology | Evaluation of effects on major organ systems (cardiovascular, respiratory, central nervous system). | To identify potential off-target effects and establish a safety margin. |
| Toxicology | Single-dose and repeated-dose toxicity studies in animals. | To determine the maximum tolerated dose and identify potential target organs for toxicity. |
| IND-Enabling Studies | Final set of studies required by regulatory agencies before human trials can begin. | To obtain approval to initiate a Phase I clinical trial. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n'-Demethyldauricine iodide, and what methodological challenges are associated with its purification?
- This compound is typically synthesized via demethylation of dauricine followed by iodination. Key challenges include controlling regioselectivity during demethylation and minimizing iodide substitution side reactions. Purification often requires multi-step chromatography (e.g., preparative HPLC) due to polar byproducts .
- Methodological guidance : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify intermediate structures. Optimize solvent systems (e.g., CH₃CN/H₂O with 0.1% TFA) for chromatographic separation .
Q. How is the structural characterization of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?
- X-ray crystallography is the gold standard for absolute configuration determination. For non-crystalline samples, circular dichroism (CD) spectroscopy combined with computational simulations (e.g., TD-DFT) can infer stereochemistry .
- Data validation : Cross-reference NMR coupling constants (e.g., J-values for vicinal protons) with density functional theory (DFT)-predicted conformers .
Q. What in vitro assays are commonly used to assess the biological activity of this compound, and how are false positives mitigated?
- Common assays include kinase inhibition profiling and cytotoxicity screens (e.g., MTT assay). To reduce false positives:
- Include counter-screens with structurally related inactive analogs.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can contradictory data on the pharmacokinetic (PK) profile of this compound be resolved across different studies?
- Discrepancies often arise from differences in assay conditions (e.g., plasma protein binding, pH). To address this:
- Standardize PK protocols using isotope-labeled internal standards (e.g., deuterated analogs) for LC-MS/MS quantification .
- Perform cross-study meta-analyses with strict inclusion criteria (e.g., consistent dosing regimens, species models) .
Q. What computational strategies are effective for modeling the interaction of this compound with multi-target proteins, and how are force field parameters optimized?
- Molecular dynamics (MD) simulations with hybrid force fields (e.g., CHARMM36 for proteins, GAFF2 for ligands) are recommended. Parameterize partial charges using RESP fitting at the HF/6-31G* level .
- Validation : Compare binding free energies (ΔG) from MM-PBSA calculations with experimental ITC data .
Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in hepatic microsomes?
- Use a combination of:
- Stable isotope tracers : Incubate with ¹³C-labeled substrate to track metabolite formation via HRMS.
- Enzyme inhibition assays : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can researchers reconcile conflicting reports on the compound’s mechanism of action in neuronal vs. cancer cell models?
- Conduct pathway enrichment analysis of transcriptomic data (RNA-seq) from both models to identify context-dependent signaling nodes. Validate using CRISPR/Cas9 knockouts of candidate targets .
- Contradiction resolution : Use phosphoproteomics to map temporal activation patterns of downstream effectors (e.g., AKT, ERK) .
Methodological Best Practices
- Data reproducibility : Document all synthetic procedures in accordance with the Beilstein Journal of Organic Chemistry guidelines, including raw NMR spectra and HPLC chromatograms as supplementary data .
- Ethical considerations : Disclose all potential conflicts of interest (e.g., funding sources) and adhere to FAIR data principles for public deposition of datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
